molecular formula C16H28N2O4 B1463590 1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylic acid CAS No. 201810-59-5

1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylic acid

Cat. No. B1463590
CAS RN: 201810-59-5
M. Wt: 312.4 g/mol
InChI Key: XMPDUWSSDFAKRT-UHFFFAOYSA-N
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Description

“1’-(tert-Butoxycarbonyl)-[1,4’-bipiperidine]-4-carboxylic acid” is a chemical compound with the empirical formula C13H23NO4 . It is also known as Ethyl N-Boc-piperidine-4-carboxylate . The tert-butoxycarbonyl (Boc) group is one of the most commonly used protective groups for amino groups in peptide synthesis .


Synthesis Analysis

The synthesis of compounds similar to “1’-(tert-Butoxycarbonyl)-[1,4’-bipiperidine]-4-carboxylic acid” involves the use of tert-butyloxycarbonyl-protected amino acids . The Boc group is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles . It is deprotected under acidic conditions commonly with trifluoroacetic acid .


Molecular Structure Analysis

The molecular weight of “1’-(tert-Butoxycarbonyl)-[1,4’-bipiperidine]-4-carboxylic acid” is 257.33 . The SMILES string representation of the molecule is CCOC(=O)C1CCN(CC1)C(=O)OC(C)(C)C .


Chemical Reactions Analysis

The Boc group in “1’-(tert-Butoxycarbonyl)-[1,4’-bipiperidine]-4-carboxylic acid” is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles . It is deprotected under acidic conditions commonly with trifluoroacetic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1’-(tert-Butoxycarbonyl)-[1,4’-bipiperidine]-4-carboxylic acid” include a refractive index of n20/D 1.458, a boiling point of 120-135 °C/0.5 mmHg, and a density of 1.046 g/mL at 25 °C .

Scientific Research Applications

Chemoselective Tert-Butyloxycarbonylation

The compound is used as a chemoselective tert-butyloxycarbonylation reagent. This application is vital in the tert-butyloxycarbonylation of acidic proton-containing substrates such as phenols, aromatic and aliphatic amine hydrochlorides, and aromatic carboxylic acids. These reactions are notable for their high yield and mild conditions, emphasizing the compound's role in effective and efficient chemical synthesis (Saito, Ouchi, & Takahata, 2006).

Synthesis and Characterization in Organic Chemistry

The compound is involved in the synthesis and characterization of various chemical structures. For instance, it contributes to the formation of N-tert-butoxycarbonyl-thiazolidine carboxylic acid, which has been proposed to have a dynamic kinetic resolution mechanism. This mechanism is crucial for the organic synthesis of specific enantiomers, highlighting its significance in stereochemistry and molecular design (Song, Ma, & Zhu, 2015).

Solid-Phase Synthesis of Peptide Alpha-Carboxamides

In peptide chemistry, the compound is instrumental in the solid-phase synthesis of peptide alpha-carboxamides. Its role as a handle in this process is critical for achieving high yields and stability against acidolysis, thus facilitating the synthesis of complex peptide structures (Gaehde & Matsueda, 2009).

Asymmetric Synthesis of Piperidinedicarboxylic Acid Derivatives

The compound plays a role in the asymmetric synthesis of piperidinedicarboxylic acid derivatives. This application is essential for producing enantiomerically pure compounds, which are significant in various fields, including pharmaceutical research and material science (Xue et al., 2002).

Safety and Hazards

The safety data sheet for a similar compound indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Research on compounds with the Boc group is ongoing, with recent studies exploring their use in peptide synthesis at high temperatures using a thermally stable ionic liquid . This research could potentially expand the applicability of such compounds in organic synthesis .

properties

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4/c1-16(2,3)22-15(21)18-10-6-13(7-11-18)17-8-4-12(5-9-17)14(19)20/h12-13H,4-11H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPDUWSSDFAKRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679687
Record name 1'-(tert-Butoxycarbonyl)[1,4'-bipiperidine]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

201810-59-5
Record name 1'-(tert-Butoxycarbonyl)[1,4'-bipiperidine]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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